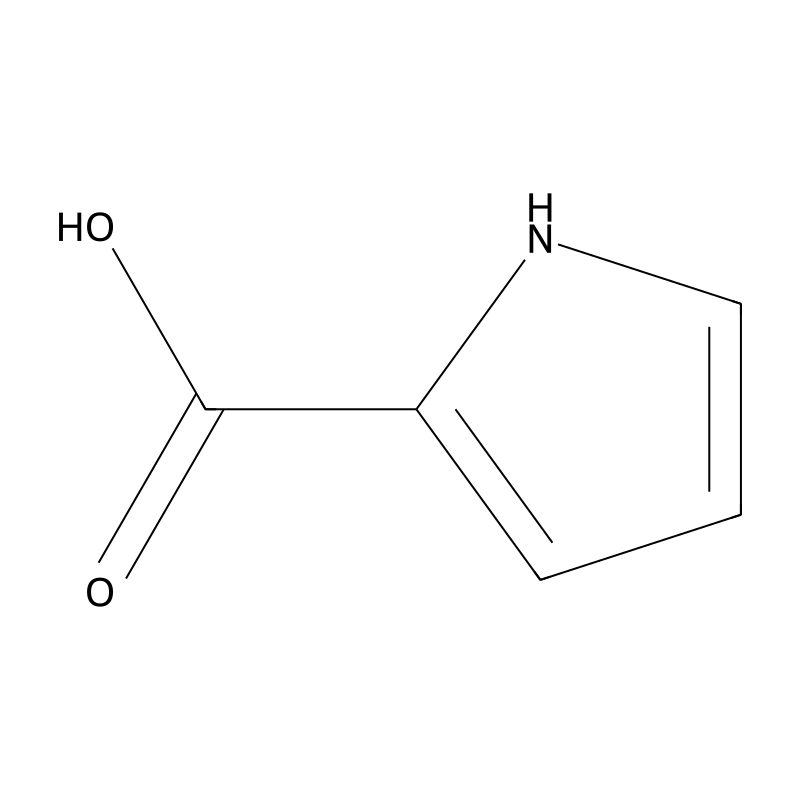

Pyrrole-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antibacterial properties:

- Biofilm Inhibition: Studies suggest PCA can inhibit the formation of biofilms by the bacteria Listeria monocytogenes, a common foodborne pathogen. This finding holds promise for developing new strategies to prevent food contamination [].

Natural Product Research:

- Natural Occurrence: PCA is found in various organisms, including the marine bacterium Pelomonas puraquae and the plant Brachystemma calycinum. Studying its natural role in these organisms can provide insights into their biological processes [, ].

Synthetic Chemistry:

- Building Block Potential: Due to its unique chemical structure, PCA can potentially serve as a building block for the synthesis of more complex molecules with various functionalities, opening doors for the development of novel materials and drugs [].

Important Note:

- Limited Research: It is important to acknowledge that research on the applications of PCA is still in its early stages. More studies are needed to fully understand its potential and limitations in various scientific fields.

Pyrrole-2-carboxylic acid is an organic compound characterized by the molecular formula C₅H₅NO₂. It is classified as a monocarboxylic acid of pyrrole, featuring a carboxyl group attached to the second carbon of the pyrrole ring. This compound appears as a white solid and has been identified as a degradation product of various biological substances, including amino acids like proline. Pyrrole-2-carboxylic acid can be synthesized through several methods, including the carboxylation of pyrrole and the dehydrogenation of proline .

Research on the specific mechanism of action of PCA in biological systems is ongoing. Its role as a metabolite and potential involvement in cellular processes are being explored []. Studies suggest PCA might play a part in collagen degradation and certain neurological disorders []. However, more research is required to fully understand its biological functions.

- Carboxylation: Pyrrole can be converted into pyrrole-2-carboxylic acid through carboxylation processes, often utilizing carbon dioxide under specific conditions.

- Decarboxylation: Under certain conditions, pyrrole-2-carboxylic acid can lose carbon dioxide to form pyrrole.

- Esterification: The compound can react with alcohols to form esters, which are useful in various applications .

Additionally, it has been noted that pyrrole-2-carboxylic acid acts as a ligand in coordination chemistry, particularly in copper-catalyzed reactions .

Pyrrole-2-carboxylic acid exhibits significant biological activity. It has been identified in mammalian systems as a product of the oxidation of D-hydroxyproline, implicating its role in amino acid metabolism. Its presence has been observed in urine following the administration of D-hydroxyproline, indicating its metabolic pathway and potential implications in disorders like type II hyperprolinemia . Furthermore, studies suggest that it may have neuroprotective effects and could be involved in various biochemical pathways related to neurotransmitter regulation.

Several synthesis methods for pyrrole-2-carboxylic acid have been documented:

- Carboxylation of Pyrrole: This method involves the addition of carbon dioxide to pyrrole under specific conditions, often utilizing supercritical carbon dioxide for enhanced yields .

- Dehydrogenation of Proline: Pyrrole-2-carboxylic acid can also be derived from proline through oxidative dehydrogenation processes .

- Chemical Synthesis from Biomass: Recent studies have explored synthesizing pyrrole-2-carboxylic acid from cellulose and chitin, indicating its potential for sustainable production methods .

Pyrrole-2-carboxylic acid finds applications across various fields:

- Pharmaceuticals: Its derivatives are explored for their potential therapeutic effects and as intermediates in drug synthesis.

- Agriculture: It may be used in developing agrochemicals due to its biological activity.

- Materials Science: Pyrrole derivatives are studied for their conductive properties and potential use in organic electronics .

Research has indicated that pyrrole-2-carboxylic acid interacts with various biological systems and enzymes. Notably, it has been shown to act as a substrate for D-amino acid oxidase, leading to its metabolic conversion and urinary excretion patterns observed in specific metabolic disorders . Additionally, studies on its ligand properties reveal interactions with metal ions, enhancing catalytic processes in organic synthesis .

Pyrrole-2-carboxylic acid shares structural similarities with several other compounds within the pyrrole family and carboxylic acids. Here are some comparable compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Pyrrole | C₄H₄N | Basic structure without carboxyl group |

| 3-Pyridinecarboxylic Acid | C₆H₅NO₂ | Contains a nitrogen atom in a different ring structure |

| 4-Pyridinecarboxylic Acid | C₆H₅NO₂ | Similar to 3-pyridinecarboxylic but with different position |

| Proline | C₅H₉NO₂ | An amino acid precursor to pyrrole-2-carboxylic acid |

Pyrrole-2-carboxylic acid is unique due to its specific placement of the carboxyl group at the second position on the pyrrole ring, influencing its reactivity and biological activity compared to other similar compounds.

The development of efficient, sustainable, and stereoselective methods for synthesizing pyrrole-2-carboxylic acid derivatives has been a focus of significant research efforts. These methodologies not only facilitate access to these valuable compounds but also enable the creation of structurally diverse derivatives with enhanced biological properties and potential therapeutic applications.

Catalytic Asymmetric Synthesis of Enantiopure Pyrrole-2-Carboxylates

The synthesis of enantiomerically pure pyrrole-2-carboxylates represents a significant challenge in organic chemistry. Recent advances in catalytic asymmetric methods have provided elegant solutions to this challenge, offering efficient routes to optically active pyrrole derivatives.

A groundbreaking approach in this field involves the catalytic asymmetric hydrogenation of N-Boc-protected pyrroles using ruthenium catalysts. In 2008, researchers reported the first highly enantioselective reduction of pyrroles using a ruthenium catalyst modified with a trans-chelating chiral bisphosphine PhTRAP. When applied to methyl pyrrole-2-carboxylate, this methodology provided the corresponding (S)-proline derivative with 79% enantiomeric excess (ee) in 92% yield. For 2,3,5-trisubstituted pyrroles bearing large substituents at the 5-position, even higher enantioselectivities (93-99.7% ee) were achieved.

The reduction of 4,5-dimethylpyrrole-2-carboxylate using this catalyst system yielded exclusively the all-cis isomer, demonstrating the remarkable stereocontrol possible with this methodology. This single-step transformation efficiently creates three contiguous stereocenters, highlighting the power of catalyst-controlled asymmetric synthesis in constructing complex chiral molecules.

Another significant approach involves organocatalytic enantioselective cycloadditions. A BINOL-phosphoric acid catalyzed [6+2]-cycloaddition of hydrogen-bonded 2-methide-2H-pyrroles with aryl acetaldehydes provides access to highly substituted 2,3-dihydro-1H-pyrrolizin-3-ols with multiple stereocenters. This methodology produces compounds with good yields, high diastereoselectivity, and excellent enantioselectivity (up to 98.5:1.5 er).

The mechanism of this transformation involves the BINOL-derived phosphoric acid connecting and activating the transient pyrrole-2-methide and the enol tautomer of aryl acetaldehyde through double hydrogen bonding. The 3-aryl group in the BINOL backbone shields one face of the 2-methide pyrrole, directing the approaching enol to the opposite face and thus controlling the stereochemical outcome.

| Substrate Type | Catalyst System | Products | Yield | Enantioselectivity |

|---|---|---|---|---|

| Methyl pyrrole-2-carboxylate | Ru/(S,S)-(R,R)-PhTRAP/Et₃N | (S)-proline derivative | 92% | 79% ee |

| 2,3,5-trisubstituted pyrroles | Ru/(S,S)-(R,R)-PhTRAP/Et₃N | Reduced pyrroles | 85-95% | 93-99.7% ee |

| 1H-pyrrol-2-yl carbinols | BINOL-phosphoric acid | 2,3-dihydro-1H-pyrrolizin-3-ols | up to 70% | up to 98.5:1.5 er |

Asymmetric biocatalytic hydrocyanation represents yet another approach to producing chiral pyrrole derivatives. Studies have shown that hydrocyanation of pyrrole-2- and -3-carboxaldehydes (substituted with methyl, benzyl or phenyl at the 1-position) can be effectively catalyzed by enzymes, offering a green alternative to traditional chemical methods.

Enzymatic Kinetic Resolution in Chiral Intermediate Production

Enzymatic kinetic resolution has emerged as a powerful tool for accessing enantiomerically enriched pyrrole-2-carboxylic acid derivatives. This approach exploits the inherent enantioselectivity of enzymes to differentiate between enantiomers in a racemic mixture.

Kinetic resolution relies on the different reaction rates of enantiomers with a chiral catalyst or reagent, resulting in an enantioenriched sample of the less reactive enantiomer. The enantiomeric excess of the unreacted starting material continually increases as more product is formed, potentially reaching 100% just before complete reaction.

For pyrrole esters, Novozym 435 (a lipase from Candida antarctica) has demonstrated exceptional efficacy in transesterification reactions. In a thorough optimization study, researchers achieved yields of up to 92% by carefully controlling reaction parameters including lipase type, solvent, lipase load, molecular sieves, substrate molar ratio, temperature, duration, and agitation speed.

The synthetic pathway for (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid exemplifies the successful application of enzymatic kinetic resolution. Starting from N-Boc-diallylamine, the synthesis involves ring-closing metathesis followed by directed alkoxycarbonylation using strong lithium bases and alkyl carbonates. The resulting racemate undergoes enzymatic kinetic resolution to afford the enantiomerically enriched product.

Lipases have shown remarkable versatility in resolving various substrates including alcohols, carboxylic acids, and even chiral allenes. For instance, lipase from Pseudomonas cepacia (PSL) has been extensively used for resolving primary alcohols, while PSL-C has proven effective for secondary alcohols, generating excellent enantiomeric excesses of the (R)-enantiomer.

| Enzyme System | Substrate | Reaction Type | Optimized Yield | Enantioselectivity |

|---|---|---|---|---|

| Novozym 435 | Pyrrole esters | Transesterification | 92% | High |

| Porcine kidney acylase | Amino acids | Acylation | 85-90% | High |

| Lipase from Pseudomonas cepacia | Primary alcohols | Acylation | High | Excellent |

| Lipase from Pseudomonas cepacia | Secondary alcohols | Acylation | High | Excellent |

Dynamic kinetic resolution represents an advancement over traditional kinetic resolution by incorporating in situ racemization of the unreacted starting material, potentially enabling yields greater than the theoretical 50% limit of simple kinetic resolution. For example, when using Candida antarctica lipase B (CALB) with extended reaction times for certain substrates, racemic starting material and >60% yield of >95% ee acylated product can be recovered, indicating a dynamic kinetic resolution process occurring through racemization via a dimeric enamine.

Ring-Closing Metathesis Strategies for Dihydropyrrole Scaffolds

Ring-closing metathesis (RCM) has revolutionized heterocyclic synthesis, providing efficient access to dihydropyrrole scaffolds that serve as important precursors to pyrrole-2-carboxylic acid derivatives. This methodology enables the construction of the pyrrole ring system with precise control over substitution patterns.

Continuous flow ring-closing metathesis represents a particularly innovative approach to synthesizing 2,5-dihydro-1H-pyrrole-3-carboxylates, which are crucial building blocks for high-value pyrroles and pyrroloquinoline derivatives. Using a ruthenium catalyst, researchers achieved efficient cyclization with a residence time of just 1 minute at 120°C. Notably, dimethyl carbonate—a green solvent—proved excellent for this transformation in continuous flow, highlighting the methodology's environmental credentials.

The scalability of this approach is impressive: conversion of 10 grams of diene was accomplished in just 37 minutes under continuous flow conditions, yielding the desired heterocycle in 91% yield. This demonstrates the practical utility of continuous flow RCM for large-scale synthesis of pyrrole precursors.

For the synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid, RCM serves as a key step in the synthetic sequence. Starting from N-Boc-diallylamine, ring-closing metathesis efficiently constructs the dihydropyrrole core, which can subsequently undergo functionalization to introduce the carboxylic acid moiety.

3,4-Dihydro-2H-pyrrole-2-carboxylic acid (also known as 1-pyrroline-5-carboxylic acid) represents another important scaffold accessible through RCM strategies. This compound serves as a key intermediate in metabolic pathways, particularly in the conversion of L-hydroxyproline to (2S)-3-hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylic acid via enzymatic processes.

| Method | Substrate | Catalyst | Conditions | Yield | Scale |

|---|---|---|---|---|---|

| Continuous flow RCM | Diene precursors | Ru-based | 120°C, 1 min residence time | 91% | 10g in 37 min |

| Batch RCM | N-Boc-diallylamine | Not specified | Conventional | Good | Laboratory |

| Ring closure of amino acids | Amino acid precursors | Various | Various | Variable | Laboratory |

The transition from batch to continuous flow processing for RCM reactions represents a significant advancement in the synthesis of pyrrole precursors. Continuous flow chemistry offers numerous advantages including improved heat transfer, precise reaction time control, enhanced safety profiles, and facile scalability. These benefits make continuous flow RCM an attractive method for industrial-scale production of pyrrole-2-carboxylic acid derivatives.

Biopolymer-Derived Synthesis from Cellulose and Chitin Feedstocks

The shift toward sustainable feedstocks for chemical synthesis has prompted exploration of biopolymer-derived routes to pyrrole-2-carboxylic acid. This approach aligns with the principles of green chemistry by utilizing renewable resources rather than petrochemical feedstocks.

A groundbreaking study published in 2023 reported the synthesis of pyrrole-2-carboxylic acid from cellulose and chitin-derived feedstocks. The researchers developed a protocol to identify potential transformation pathways using feedstocks from different origins, addressing the challenge of introducing heteroatoms into platform chemicals derived from sustainable sources.

By analyzing existing knowledge on chemical reactions in large databases, researchers identified the reaction of D-glucosamine (derived from chitin) with pyruvic acid (which can be obtained from cellulose) as a particularly promising route to pyrrole-2-carboxylic acid. The optimized synthetic conditions resulted in a 50% yield of pyrrole-2-carboxylic acid, as confirmed by temperature-variant NMR studies.

This approach is particularly significant because it combines substrates from two different bio-feedstock bases: cellulose (the most abundant biopolymer on Earth) and chitin (the second most abundant biopolymer, found in crustacean shells, insect exoskeletons, and fungal cell walls). This combination strategy optimizes the use of atoms from renewable sources and establishes a pyrrole-2-carboxylic acid-based chemical space without reliance on petrochemical feedstocks.

| Feedstock | Source | Derivative | Role in Synthesis |

|---|---|---|---|

| Cellulose | Plant biomass | Pyruvic acid | Carbonyl component |

| Chitin | Crustacean shells, fungal cell walls | D-glucosamine | Amine component |

The successful development of this biopolymer-derived synthesis pathway for pyrrole-2-carboxylic acid demonstrates the potential for creating complex heterocyclic compounds from readily available, renewable resources. This approach not only reduces dependence on fossil fuels but also potentially valorizes waste biomass, contributing to a more circular bioeconomy.

Crystal Structure Characteristics

Single-crystal X-ray diffraction analysis of pyrrole-2-carboxylic acid reveals a monoclinic crystal system with space group C2/c [1] [2]. The compound crystallizes with eight molecules per unit cell, exhibiting specific geometric parameters that define its three-dimensional arrangement [1]. The crystal structure demonstrates that the pyrrole ring and carboxyl substituent maintain close coplanarity, with a dihedral angle of 11.7(3)° between the respective planes [1] [2].

Table 1: Crystallographic Parameters of Pyrrole-2-Carboxylic Acid

| Parameter | Value | Reference |

|---|---|---|

| Space Group | C2/c | [1] |

| Crystal System | Monoclinic | [1] |

| a (Å) | 14.080(3) | [1] |

| b (Å) | 5.0364(10) | [1] |

| c (Å) | 14.613(3) | [1] |

| β (°) | 98.969(3) | [1] |

| Volume (ų) | 1023.6(3) | [1] |

| Z | 8 | [1] |

| Density (Mg m⁻³) | 1.442 | [1] |

| Temperature (K) | 173 | [1] |

| Melting Point (°C) | 208-209 | [8] [33] |

Hydrogen Bonding Network

The crystal structure exhibits a complex hydrogen bonding network characterized by two distinct intermolecular interactions [1] [4]. Adjacent molecules form inversion dimers through pairs of oxygen-hydrogen···oxygen hydrogen bonds, creating a cyclic arrangement [1] [2]. These dimers are subsequently linked by nitrogen-hydrogen···oxygen hydrogen bonds, generating extended chains along the crystallographic a-axis [1] [2].

The hydrogen bonding motifs follow specific graph-set designations according to Etter notation [4]. The oxygen-hydrogen···oxygen interactions form R²₂(8) motifs, while the nitrogen-hydrogen···oxygen bonds create R²₂(10) patterns [1] [4]. These interactions demonstrate resonance-assisted hydrogen bonding characteristics, where the strength is enhanced through π-electron delocalization within the system [4] [5].

Table 2: Hydrogen Bonding Parameters

| Interaction Type | Distance (Å) | Angle (°) | Bond Critical Point (a.u.) | Graph Set Motif |

|---|---|---|---|---|

| N-H···O | 2.951(3) | 141 | 0.0273 | R²₂(10) |

| O-H···O | 2.986(3) | 166 | 0.0198 | R²₂(8) |

Topological Analysis

Quantum theory of atoms in molecules analysis reveals critical points within the hydrogen bonding network [1] [5]. The electron density at bond critical points indicates varying degrees of covalent character in the hydrogen bonds [1] [23]. The nitrogen-hydrogen···oxygen interaction exhibits higher electron density (0.0273 a.u.) compared to the oxygen-hydrogen···oxygen bond (0.0198 a.u.), suggesting stronger intermolecular association in the former case [1].

Vibrational Spectroscopy of Tautomeric Forms

Conformational Analysis

Pyrrole-2-carboxylic acid exists in multiple conformational forms, primarily distinguished by the orientation of the carboxylic acid group relative to the pyrrole ring [9] [16]. Density functional theory calculations at the B3LYP/6-311+G(d) level identify two stable conformers: s-cis and s-trans arrangements [9] [16]. The s-cis conformer, where the carbonyl oxygen lies on the same side as the nitrogen atom, represents the most thermodynamically stable form [9] [27].

Experimental infrared and Raman spectroscopic studies confirm the presence of these conformational forms in both solid state and solution [9] [16]. Matrix isolation experiments conducted in nitrogen matrices at 10 K demonstrate the coexistence of s-cis and s-trans conformers in an approximate 86:14 ratio [10] [19].

Vibrational Frequency Assignments

Complete vibrational assignments have been established for both conformational forms through normal coordinate calculations utilizing density functional theory-predicted force constants [9] [16]. The vibrational spectrum exhibits characteristic absorption bands that serve as diagnostic markers for conformational identification [9] [16].

Table 3: Vibrational Frequency Assignments for Pyrrole-2-Carboxylic Acid Conformers

| Assignment | s-cis Frequency (cm⁻¹) | s-trans Frequency (cm⁻¹) | Intensity | Mode Description |

|---|---|---|---|---|

| ν(N-H) stretch | 3520-3580 | 3520-3580 | Medium | Pyrrole ring N-H stretching |

| ν(O-H) stretch | 3200-3300 | 3200-3300 | Broad | Carboxylic acid O-H stretching |

| ν(C=O) stretch | 1680-1720 | 1650-1690 | Strong | Carbonyl stretching |

| ν(C=C) ring | 1580-1620 | 1580-1620 | Medium | Pyrrole ring C=C stretching |

| δ(N-H) bend | 1460-1480 | 1460-1480 | Medium | N-H bending |

| δ(O-H) bend | 1380-1400 | 1380-1400 | Medium | O-H bending |

| ν(C-N) stretch | 1250-1300 | 1250-1300 | Medium | C-N stretching |

Spectroscopic Identification of Tautomeric Forms

The carbonyl stretching frequency serves as a particularly sensitive probe for conformational differences [9] [16]. The s-cis conformer exhibits carbonyl stretching at higher frequencies (1680-1720 cm⁻¹) compared to the s-trans form (1650-1690 cm⁻¹), reflecting variations in electronic environment and hydrogen bonding interactions [9] [16]. These frequency shifts provide direct experimental evidence for conformational preferences and intermolecular association patterns [9] [16].

Quantum Tunneling Effects in Conformational Isomerization

Photoinduced Conformational Transformations

Selective vibrational excitation using narrowband near-infrared radiation enables conformational interconversion in pyrrole-2-carboxylic acid systems [10] [19]. Excitation of the 2ν(OH) and 2ν(NH) stretching overtones promotes conformational transformations from the stable s-cis form to higher energy conformational states [10] [19]. These photoinduced processes generate a third conformer characterized by trans configuration of the carboxylic acid group (O=C-O-H dihedral angle near 180°) [10] [19].

Quantum Mechanical Tunneling Phenomena

The photogenerated trans-carboxylic acid conformer exhibits remarkable instability, undergoing spontaneous decay back to the most stable form through quantum mechanical tunneling [10] [19]. This tunneling process occurs at cryogenic temperatures (10 K) in nitrogen matrix environments, demonstrating the quantum nature of the conformational relaxation [10] [19].

Table 4: Quantum Tunneling Parameters

| Parameter | Value | Process Description |

|---|---|---|

| Tunneling Rate (s⁻¹) | 1.9 × 10⁻³ | COOH trans → COOH cis conversion |

| Half-life (min) | ~10 | Decay time at 10 K |

| Barrier Height (kcal/mol) | 12-15 | Conformational energy barrier |

| Temperature (K) | 10 | Matrix isolation conditions |

| Matrix Environment | N₂ | Experimental medium |

Theoretical Analysis of Tunneling Rates

Computational studies provide theoretical estimates of tunneling rates that correlate well with experimental observations [10] [19]. The calculated barrier height for conformational isomerization ranges from 12-15 kcal/mol, consistent with the observed tunneling kinetics [10] [19]. Comparison with structurally similar compounds, such as furan-2-carboxylic acid, reveals the influence of heteroatom substitution on tunneling efficiency and conformational stability [10] [19].

π-Electron Delocalization in Carboxylic Acid-Pyrrole Systems

Electronic Structure Analysis

The pyrrole ring system in pyrrole-2-carboxylic acid exhibits extensive π-electron delocalization that significantly influences molecular properties and intermolecular interactions [21] [23]. X-ray crystallographic data combined with theoretical calculations demonstrate that the pyrrole moiety directly affects π-electron distribution and consequently modulates hydrogen bond strength [21] [23].

Natural bond orbital analysis reveals substantial charge transfer interactions between the pyrrole lone pair and antibonding orbitals of the carboxylic acid group [21] [23]. The charge transfer energy contributions range from 20-35 kcal/mol, indicating significant electronic communication between the aromatic system and the carboxylic acid functionality [21] [23].

Geometric Consequences of Delocalization

π-Electron delocalization manifests in specific geometric parameters that serve as structural indicators of electronic effects [21] [23]. The carbon-oxygen bond lengths in the carboxylic acid group undergo systematic variations depending on the degree of conjugation and hydrogen bonding [21] [23].

Table 5: π-Electron Delocalization Effects on Bond Parameters

| Parameter | Monomer Value (Å) | Dimer Value (Å) | Electronic Effect |

|---|---|---|---|

| C-O bond length | 1.221-1.227 | 1.250-1.259 | Lengthened by H-bonding |

| C-N bond length | 1.354-1.367 | 1.354-1.367 | π-conjugation maintained |

| Delocalization Energy | — | 15-25 kcal/mol | Stabilization contribution |

Resonance-Assisted Hydrogen Bonding

The combination of π-electron delocalization and hydrogen bonding creates resonance-assisted hydrogen bond systems [5] [7]. These interactions exhibit enhanced stability compared to conventional hydrogen bonds due to the cooperative effects of electronic delocalization and intermolecular association [5] [7]. Bond critical point analysis reveals electron densities of 0.0198-0.0273 a.u., indicating partial covalent character in the hydrogen bonding interactions [1] [23].

Pyrrole-2-carboxylic acid and its derivatives have demonstrated significant activity as allosteric modulators of N-methyl-D-aspartate receptor glycine-binding sites, representing a distinct mechanism of neurotransmitter receptor modulation that differs from direct competitive antagonism [1] [2].

The mechanism of allosteric modulation at the glycine-binding site involves specific structural interactions between pyrrole derivatives and the heterodimeric interface of glutamate receptor N-methyl-D-aspartate 1 and glutamate receptor N-methyl-D-aspartate 2 amino-terminal domains. Studies have revealed that compounds containing the pyrrole-2-carboxylic acid scaffold, particularly (E)-3-(2-(N-phenylcarbamoyl)vinyl)pyrrole-2-carboxylic acid derivatives, exhibit potent antagonistic activity at the strychnine-insensitive glycine-binding site of the N-methyl-D-aspartate receptor complex [1]. The most active compounds in this series, including (E)-4,5-dibromo-3-(2-(N-phenylcarbamoyl)vinyl)pyrrole-2-carboxylic acid, demonstrated binding affinity values of pKi = 7.95 ± 0.01, while the 4-bromo-5-methyl analogue showed pKi = 7.24 ± 0.01 [1].

Structure-activity relationships reveal that electron-withdrawing groups at the C-4 and C-5 positions of the pyrrole ring enhance binding affinity through enhanced electrostatic interactions with the receptor binding domain [1]. The substitution pattern on the pyrrole nucleus directly correlates with the compound's ability to modulate glycine potency, with halogen substituents providing optimal activity profiles. Research indicates that bulk and lipophilicity of substituents at these positions are also relevant for maintaining high-affinity binding [1].

The physiological significance of this modulation mechanism lies in the regulation of N-methyl-D-aspartate receptor-mediated calcium influx and synaptic plasticity. Pyrrole-2-carboxylic acid derivatives function as negative allosteric modulators, reducing the potency of glycine without completely blocking receptor activation [3] [4]. This selective modulation preserves physiological glutamate signaling while attenuating excessive receptor activation that may contribute to excitotoxicity.

Functional studies demonstrate that these compounds exhibit full antagonist properties with α = 0 enhancement of tritiated 1-[1-(2-thienyl)cyclohexyl]piperidine binding, confirming their ability to completely inhibit glycine-mediated potentiation of N-methyl-D-aspartate responses [1]. The therapeutic potential of this mechanism has been demonstrated in animal models, where pyrrole derivatives showed significant protection against N-methyl-D-aspartate-induced convulsions with ED50 values of 3 × 10^-3 (0.8-10) g/kg intravenously and 30 × 10^-3 (4.5-61) g/kg orally [1].

Antiplatelet Aggregation Mechanisms via Arachidonic Acid Pathway

Pyrrole-2-carboxylic acid exhibits potent antiplatelet aggregation activity through multiple mechanisms involving the arachidonic acid metabolic pathway, with particular emphasis on thromboxane A2 synthesis inhibition and membrane-mediated effects [5] [6] [7].

The primary mechanism involves direct interference with arachidonic acid-induced platelet activation. Studies demonstrate that pyrrole-2-carboxylic acid at concentrations of 25-100 μg/mL effectively suppresses platelet aggregation induced by adenosine diphosphate, arachidonic acid, and collagen in vitro [5]. When administered intraperitoneally at 200 mg/kg to rats and rabbits, pyrrole-2-carboxylic acid suppressed platelet aggregation induced by these same agonists for 0.5-3 hours post-administration [5].

The arachidonic acid pathway disruption occurs through multiple points of intervention. Pyrrole-2-carboxylic acid interferes with phospholipase A2-mediated arachidonic acid release from membrane phospholipids, which represents the rate-limiting step in eicosanoid biosynthesis [7] [8]. This intervention prevents the subsequent conversion of arachidonic acid to prostaglandin endoperoxides and thromboxane A2 through the cyclooxygenase pathway [6] [9]. The compound demonstrates particular efficacy against arachidonic acid-induced aggregation, which is mediated primarily through thromboxane A2 and prostaglandin H2 receptor interactions [10].

Research indicates that pyrrole-2-carboxylic acid modulates the cyclooxygenase-dependent arachidonic acid metabolic pathway, which serves as a key mechanism of platelet activation [11]. The compound interferes with the conversion of arachidonic acid to bioactive prostaglandins and thromboxane A2, which normally function as potent platelet agonists and vasoconstrictor agents [6] [9]. This inhibition occurs through direct enzyme interaction and modification of membrane fluidity, which affects the accessibility of arachidonic acid substrates to cyclooxygenase enzymes [12].

The antiplatelet mechanism also involves modulation of calcium-dependent signaling pathways. Pyrrole-2-carboxylic acid affects receptor-operated calcium channels and phospholipase C activation, which are essential components of the platelet activation cascade [6]. The compound attenuates the synergistic effects of multiple platelet agonists by interfering with G-protein coupled receptor signaling, particularly those linked to phosphoinositide C-linked G-protein receptors [6].

Additionally, pyrrole-2-carboxylic acid demonstrates efficacy against tumor cell-induced platelet aggregation, suggesting broader applications in cancer-associated thrombosis [5]. The compound's ability to inhibit aggregation induced by mouse syngeneic tumors, including Meth-A fibrosarcoma and IMC carcinoma, indicates potential therapeutic utility in oncological settings where platelet activation contributes to metastatic processes [5].

Mycobacterial Membrane Protein Large 3 Transporter Inhibition for Antitubercular Activity

Pyrrole-2-carboxamide derivatives demonstrate exceptional antitubercular activity through specific inhibition of Mycobacterial membrane protein large 3, an essential transporter responsible for mycolic acid transport across the mycobacterial inner membrane [13] [14].

The mechanism of Mycobacterial membrane protein large 3 inhibition involves direct binding to the proton-translocation channel, specifically occupying the S3, S4, and S5 pockets within the transporter structure [13]. Pyrrole-2-carboxamide compounds utilize a structure-guided design approach based on the crystal structure of Mycobacterial membrane protein large 3, where the pyrrole-2-carboxamide scaffold occupies the S4 pocket and forms critical hydrogen bonds with Asp645 and Tyr646 residues [13]. The 2,4-dichlorophenyl group occupies the hydrophobic S3 pocket, while bulky substituents such as adamantyl groups occupy the S5 pocket [13].

Structure-activity relationship studies reveal that compounds with electron-withdrawing substituents on phenyl and pyridyl groups attached to the pyrrole ring, combined with bulky carboxamide substituents, achieve optimal anti-tuberculosis activity [13]. The most potent compounds demonstrate minimum inhibitory concentration values of less than 0.016 μg/mL against Mycobacterium tuberculosis H37Rv, with compound 32 (bearing a 2,6-difluoropyridin-3-yl group) showing exceptional activity and selectivity index of 2206 [13].

The inhibition mechanism directly affects mycolic acid biosynthesis and transport. Treatment with pyrrole-2-carboxamide compounds results in concentration-dependent accumulation of trehalose monomycolate concomitant with decreased trehalose dimycolate synthesis [13]. Radioisotope labeling studies using carbon-14 acetate demonstrate that these compounds cause dose-dependent inhibition of carbon-14 acetate incorporation into cell wall-bound mycolic acids, confirming disruption of mycolic acid transfer to cell wall arabinogalactan [13].

Target verification studies using Mycobacterium smegmatis strains expressing wild-type and mutated variants of the mmpL3 gene from Mycobacterium tuberculosis provide definitive evidence for Mycobacterial membrane protein large 3 as the primary target [13]. Compounds demonstrate potent activity against strains expressing wild-type mmpL3tb but show 4-8-fold minimum inhibitory concentration shifts against strains expressing the resistant variant mmpL3tb[G253E], confirming target specificity [13].

The therapeutic potential extends to drug-resistant tuberculosis strains, with lead compounds maintaining excellent activity against multidrug-resistant and extensively drug-resistant tuberculosis isolates [13]. Compounds 32, 47, and 52 displayed minimum inhibitory concentration values of less than 0.016 μg/mL against both multidrug-resistant strain 13946 and extensively drug-resistant strain 14862, demonstrating efficacy against strains resistant to first-line antitubercular agents including isoniazid, rifampicin, ethambutol, and fluoroquinolones [13].

Structure-Activity Relationships in Microbial Growth Inhibition

Pyrrole-2-carboxylic acid and its derivatives exhibit broad-spectrum antimicrobial activity with well-defined structure-activity relationships that govern efficacy against diverse microbial pathogens [15] [16] [17] [18].

The fundamental structural requirements for antimicrobial activity center on the pyrrole-2-carboxylic acid core, with specific substitution patterns significantly influencing potency and spectrum of activity [15]. Studies demonstrate that pyrrole-2-carboxylic acid isolated from Bacillus cereus ZBE exhibits broad-spectrum antibacterial properties against various foodborne pathogens, with minimum inhibitory concentration values ranging from 6.75 mM against Listeria monocytogenes to higher concentrations against other bacterial strains [16] [18].

The mechanism of antimicrobial action involves severe membrane damage in bacterial cells with loss of membrane integrity [16] [18]. Pyrrole-2-carboxylic acid induces hyperpolarization of cytoplasmic membranes and increases membrane permeability, as demonstrated by membrane potential measurements and potassium ion leakage tests [16]. Nucleotide release assays confirm the compound's disruptive ability on membrane integrity, which is further validated by flow cytometry analysis [16].

Structural modifications significantly impact antimicrobial potency and selectivity. Dihalogenation on the pyrrole heterocycle represents a critical structural feature for enhanced antibacterial activity [15]. The presence of two pyrrolic units in the molecular structure, particularly when combined with longer alkyl chains or secondary amines, produces more significant antibacterial activity through improved bacterial cell membrane penetration [15].

Pyrrolamide derivatives containing the pyrrole-2-carboxamide pharmacophore demonstrate exceptional activity against mycobacteria through DNA gyrase inhibition [15]. The optimal substitution pattern includes 3,4-dichloropyrrole derivatives, which achieve minimum inhibitory concentration values of 4 μg/mL against Staphylococcus aureus with DNA gyrase 50% inhibitory concentration values of 0.03 μM [15]. The presence of chlorine atoms as lipophilic electron-withdrawing groups enhances hydrophobic interactions in the adenine pocket and lowers the pKa value of the pyrrole nitrogen, resulting in stronger hydrogen bond donation to aspartate residues in the gyrase B binding domain [15].

Advanced structure-activity relationship studies reveal that pyrrole-2-carboxylate derivatives with hydrazone moieties exhibit enhanced antimycobacterial activity [15]. Compound ENBHEDPC (ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate) demonstrates minimum inhibitory concentration of 0.7 μg/mL against Mycobacterium tuberculosis H37Rv, comparable to ethambutol's minimum inhibitory concentration of 0.5 μg/mL [15].

The antimicrobial spectrum extends to quorum sensing inhibition, particularly against Pseudomonas aeruginosa [19]. Pyrrole-2,5-dicarboxylic acid (PT22) demonstrates potent quorum sensing inhibitory activity, reducing production of virulence factors including pyocyanin and rhamnolipid at concentrations of 0.50-1.00 mg/mL [19]. This compound inhibits biofilm formation without affecting bacterial growth, representing a novel approach to antimicrobial therapy through virulence attenuation rather than direct bactericidal action [19].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

0.85

Appearance

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant